molecular formula C18H14ClNO2 B12904850 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate

Cat. No.: B12904850
M. Wt: 311.8 g/mol
InChI Key: QZOAFGLUOGEIAW-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction is carried out in a suitable solvent, such as toluene or dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)ethyl isoquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both the chlorophenyl and isoquinoline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

1-(2-chlorophenyl)ethyl isoquinoline-3-carboxylate

InChI

InChI=1S/C18H14ClNO2/c1-12(15-8-4-5-9-16(15)19)22-18(21)17-10-13-6-2-3-7-14(13)11-20-17/h2-12H,1H3

InChI Key

QZOAFGLUOGEIAW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)OC(=O)C2=CC3=CC=CC=C3C=N2

Origin of Product

United States

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